![molecular formula C20H23N5 B8353529 N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine CAS No. 83947-99-3](/img/structure/B8353529.png)
N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate is a complex organic compound with a unique structure that combines elements of pyrido, pyrrolo, and isoquinolin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate involves multiple steps, typically starting with the preparation of the pyrido and pyrrolo components. These components are then combined under specific reaction conditions to form the final compound. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated equipment to ensure consistency and efficiency. The process would include the careful control of reaction conditions, purification steps to remove any impurities, and quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can also be performed, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in a medicinal context, the compound may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate include other derivatives of pyrido, pyrrolo, and isoquinolin structures. These compounds may share some chemical properties and reactivity but differ in their specific structures and applications.
Uniqueness
What sets 1,3-Propanediamine, N-ethyl-N’-(6-methyl-5H-pyrido(3’,4’:4,5)pyrrolo(2,3-g)isoquinolin-10-yl)-, hemihydrate apart is its unique combination of structural elements, which gives it distinct chemical and biological properties
Propiedades
Número CAS |
83947-99-3 |
|---|---|
Fórmula molecular |
C20H23N5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-ethyl-N'-(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)propane-1,3-diamine |
InChI |
InChI=1S/C20H23N5/c1-3-21-7-4-8-23-20-16-11-15-17-12-22-9-6-18(17)25-19(15)13(2)14(16)5-10-24-20/h5-6,9-12,21,25H,3-4,7-8H2,1-2H3,(H,23,24) |
Clave InChI |
RUPSDCVSULNLGQ-UHFFFAOYSA-N |
SMILES canónico |
CCNCCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CN=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


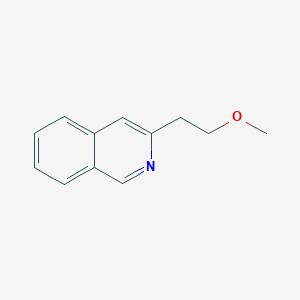
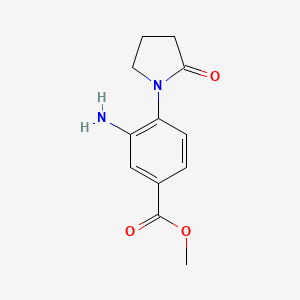
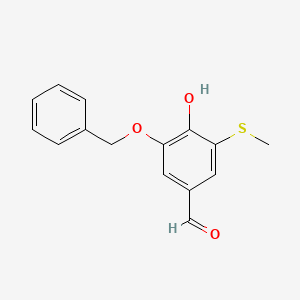
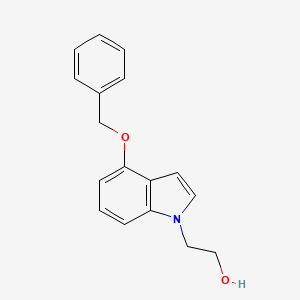
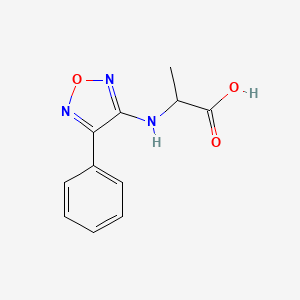
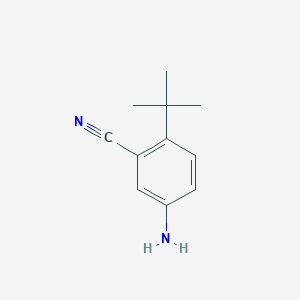
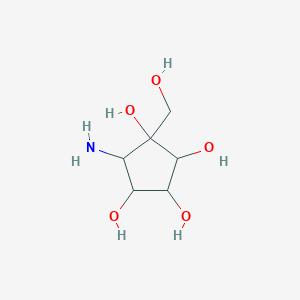
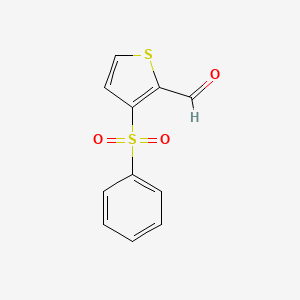
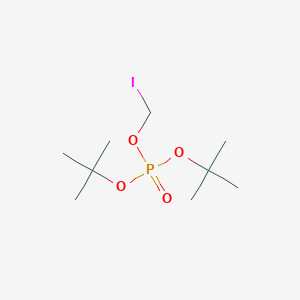
![7-Chloro-3,5-dihydrobenzo[e][1,4]oxazepine-2(1H)-thione](/img/structure/B8353547.png)
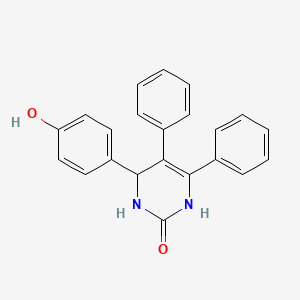
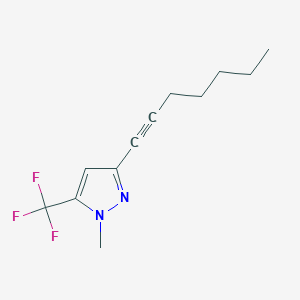

![[(2R,3R)-3-(3-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B8353561.png)
